molecular formula C24H28ClNO B14654534 alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride CAS No. 50910-19-5

alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride

Cat. No.: B14654534
CAS No.: 50910-19-5
M. Wt: 381.9 g/mol
InChI Key: NUUCZTUMIHCJBF-UHFFFAOYSA-N
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Description

Alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by its unique structure, which includes a biphenyl group attached to a methanol moiety, further linked to a phenethylamine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride typically involves multiple steps. One common method includes the reductive amination of a suitable ketone or aldehyde with a phenethylamine derivative. This process often requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for various receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(2-(Methylphenethylamino)ethyl)-4-biphenylmethanol hydrochloride is unique due to its biphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenethylamine derivatives and contributes to its specific interactions with molecular targets.

Properties

CAS No.

50910-19-5

Molecular Formula

C24H28ClNO

Molecular Weight

381.9 g/mol

IUPAC Name

[3-hydroxy-3-(4-phenylphenyl)propyl]-methyl-(2-phenylethyl)azanium;chloride

InChI

InChI=1S/C24H27NO.ClH/c1-25(18-16-20-8-4-2-5-9-20)19-17-24(26)23-14-12-22(13-15-23)21-10-6-3-7-11-21;/h2-15,24,26H,16-19H2,1H3;1H

InChI Key

NUUCZTUMIHCJBF-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CCC1=CC=CC=C1)CCC(C2=CC=C(C=C2)C3=CC=CC=C3)O.[Cl-]

Origin of Product

United States

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